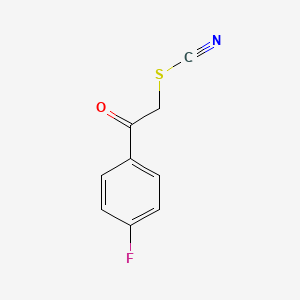

4-Fluorophenacyl thiocyanate

概要

説明

It is a thiocyanate derivative of 4-fluorophenacyl chloride and is commonly used as a reagent for the synthesis of fluorescent dyes and labeling of proteins.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenacyl thiocyanate typically involves the reaction of potassium thiocyanate with 2-bromo-1-(4-fluorophenyl)ethanone in acetonitrile. The mixture is heated to reflux for 2 hours, resulting in the formation of 1-(4-fluorophenyl)-2-thiocyanatoethanone . The reaction conditions are as follows:

Solvent: Acetonitrile

Temperature: Reflux

Duration: 2 hours

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of acetonitrile as a solvent and potassium thiocyanate as a reagent are common practices in industrial settings.

化学反応の分析

Types of Reactions: 4-Fluorophenacyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: Reduction can lead to the formation of different thiocyanate derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various thiocyanate derivatives, which can be further utilized in different applications.

科学的研究の応用

4-Fluorophenacyl thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the synthesis of fluorescent dyes and labeling of proteins.

Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

作用機序

The mechanism of action of 4-fluorophenacyl thiocyanate involves the interaction of the thiocyanate group with target molecules. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction is crucial for its applications in labeling and synthesis.

類似化合物との比較

- Phenacyl thiocyanate

- 2,4-Difluorophenacyl thiocyanate

- Ethylthiocyanate

Comparison: 4-Fluorophenacyl thiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific labeling or synthesis conditions .

生物活性

4-Fluorophenacyl thiocyanate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from phenacyl thiocyanate by the substitution of a fluorine atom at the para position of the phenyl ring. The synthesis often involves the reaction of 4-fluoroacetophenone with ammonium thiocyanate under acidic conditions, leading to the formation of thiocyanate derivatives.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties.

- Case Study : A derivative, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, showed antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, with zones of inhibition measuring 20.5 mm and 17.0 mm, respectively, compared to the standard drug Streptomycin .

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20.5 (S. aureus) |

| Streptomycin | 36.6 (S. aureus) |

| Control (DMSO) | NA |

2. Anticancer Activity

The anticancer potential of compounds containing the thiazole scaffold has been extensively documented.

- Research Findings : A study indicated that derivatives such as N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide exhibited potent inhibitory effects on cancer cell lines, particularly K562 leukemia cells . The compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration for cell death.

3. Toxicological Profile

Understanding the toxicological aspects is crucial for evaluating the safety of this compound.

- Toxicity Studies : Inhalation exposure studies have indicated that this compound poses certain risks, with assessments showing potential lethality at specific concentrations in animal models . The Dangerous Toxic Load (DTL) has been calculated based on acute toxicity data from various species.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of signaling cascades.

特性

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSZJFCYAQUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400756 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43045-16-5 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。